molecular formula C6H10ClN3O B2599925 2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one hydrochloride CAS No. 173038-53-4

2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one hydrochloride

Cat. No.: B2599925
CAS No.: 173038-53-4
M. Wt: 175.62
InChI Key: NFJPGYSKMKOTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one hydrochloride is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate amine and a carbonyl compound under controlled conditions. One common method involves the use of ethanol as a solvent and sodium bicarbonate as a base . The reaction mixture is cooled to 0°C, and the reactants are added dropwise, followed by stirring for an hour. The product is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **3-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
  • **1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
  • **2-amino-1-(1H-pyrazol-3-yl)ethan-1-one

Uniqueness

2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups.

Properties

IUPAC Name

2-amino-1-(1-methylpyrazol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-9-3-2-5(8-9)6(10)4-7;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWBGUKLQPPDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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